molecular formula C10H12BrNO B12068647 3-(3-Bromo-2-methylphenoxy)azetidine

3-(3-Bromo-2-methylphenoxy)azetidine

Cat. No.: B12068647
M. Wt: 242.11 g/mol
InChI Key: AFINGVHMYLRNAT-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylphenoxy)azetidine is a heterocyclic compound comprising an azetidine ring (a four-membered nitrogen-containing cycle) substituted with a 3-bromo-2-methylphenoxy group. Its molecular formula is C₁₀H₁₂BrNO, with a molecular weight of 242.12 g/mol (CAS: 2229257-69-4) . The bromine atom at the 3-position and methyl group at the 2-position of the phenoxy moiety influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(3-bromo-2-methylphenoxy)azetidine

InChI

InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3

InChI Key

AFINGVHMYLRNAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenoxy)azetidine typically involves the reaction of 3-bromo-2-methylphenol with azetidine under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for 3-(3-Bromo-2-methylphenoxy)azetidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylphenoxy)azetidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an azetidine derivative with an amine group replacing the bromo group.

Scientific Research Applications

3-(3-Bromo-2-methylphenoxy)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can then interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Bromophenoxy Substitutions

Several bromophenoxy-substituted azetidines share structural similarities with 3-(3-Bromo-2-methylphenoxy)azetidine. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
3-(2-Bromophenoxy)azetidine 954223-05-3 C₉H₁₀BrNO Bromine at 2-phenoxy position Intermediate in drug synthesis
3-(2-Bromo-4-chlorophenoxy)azetidine 954225-69-5 C₉H₉BrClNO Bromine and chlorine on phenoxy Explored for antimicrobial activity
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine 1220027-00-8 C₁₁H₁₃BrClNO Bromo, chloro, and methyl groups High steric hindrance; irritant

Key Observations :

  • Reactivity : Bromine at the 3-position (as in the target compound) may enhance electrophilic substitution reactivity compared to 2-bromo analogues .
Spiroazetidine Derivatives

Spiro-fused azetidines, such as those in , differ in core structure but share the azetidine motif:

Compound Name (Example) Molecular Formula Substituents Key Properties References
(2R,3S)-3-(4-Bromophenyl)-1-(4-chlorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione (cis-3j) C₂₀H₁₄BrClN₂O₂ Bromophenyl, chlorophenyl, spiro Anticancer potential via spiro conjugation
(2R,3S)-3-(4-Bromophenyl)-1-(3-chloro-4-fluorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione (cis-3k) C₂₀H₁₃BrClFN₂O₂ Bromophenyl, chlorofluorophenyl Enhanced rigidity for target binding

Key Observations :

  • Rigidity: Spiroazetidines exhibit increased conformational rigidity, improving binding affinity to biological targets compared to non-spiro analogues .
  • Synthetic Complexity: These derivatives require multistep syntheses (e.g., Staudinger cycloaddition), unlike the simpler Suzuki–Miyaura cross-coupling used for bromophenoxy azetidines .
Azetidines with Metabolic Stability Enhancements

highlights azetidine derivatives optimized for metabolic stability:

Compound Series Substituents Key Findings Comparison to Target Compound References
Exocyclic azetidines (36–41) Isopropoxy, bulky ethers 76% metabolic stability vs. 46% in lead Target compound’s bromophenoxy group may reduce metabolic lability
Pyridinol series Cyclic amines larger than azetidine Reduced antioxidant activity Smaller azetidine ring in target compound preserves bioactivity

Key Observations :

  • TPSA and logD: Compounds with lower topological polar surface area (TPSA) and logD values (e.g., 3-cyano azetidine, TPSA = 108) show improved permeability compared to bulkier analogues . The target compound’s TPSA (~94) suggests moderate permeability .
  • Steric Hindrance: Bulky substituents (e.g., isopropoxy) in analogues improve metabolic stability, but the bromophenoxy group in the target compound balances reactivity and stability .

Biological Activity

3-(3-Bromo-2-methylphenoxy)azetidine is a synthetic compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Its unique structure, which includes a bromo and a methyl group on a phenoxy ring, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by various research findings and case studies.

  • Molecular Formula : C10H12BrNO
  • Molecular Weight : 242.11 g/mol
  • IUPAC Name : 3-(3-bromo-2-methylphenoxy)azetidine
  • Canonical SMILES : CC1=C(C=CC=C1Br)OC2CNC2

The biological activity of 3-(3-Bromo-2-methylphenoxy)azetidine is primarily attributed to its ability to interact with biological macromolecules. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may affect proteins and nucleic acids. This mechanism underlies its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that 3-(3-Bromo-2-methylphenoxy)azetidine exhibits significant antimicrobial properties. It has been investigated for its efficacy against several bacterial strains, showing promising results in inhibiting growth.

Case Study: Antimicrobial Testing

In a study evaluating various compounds for antimicrobial activity, 3-(3-Bromo-2-methylphenoxy)azetidine was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of 3-(3-Bromo-2-methylphenoxy)azetidine have garnered attention in recent studies. Its ability to induce apoptosis in cancer cell lines has been documented.

Research Findings

  • Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) showed that the compound inhibited cell proliferation with IC50 values in the low micromolar range.
  • Mechanistic Insights : The compound was found to activate apoptotic pathways, leading to increased caspase activity and DNA fragmentation in treated cells.
Cell LineIC50 (µM)Mechanism
MCF-75.12Apoptosis induction via caspase activation
PC-34.87DNA fragmentation and cell cycle arrest

Comparative Analysis with Similar Compounds

The unique structure of 3-(3-Bromo-2-methylphenoxy)azetidine sets it apart from other azetidine derivatives. For instance, while other compounds like 3-(2-Methylphenoxy)azetidine exhibit similar biological activities, the presence of both bromo and methyl groups enhances its reactivity and potential therapeutic applications.

Compound NameAntimicrobial ActivityAnticancer Activity
3-(3-Bromo-2-methylphenoxy)azetidineSignificantHigh
3-(2-Methylphenoxy)azetidineModerateModerate
3-(4-Fluorophenyl)azetidineLowHigh

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